![molecular formula C12H21Cl2N3O2S B2837134 N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride CAS No. 1832497-73-0](/img/structure/B2837134.png)
N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride
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Overview
Description
“N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride” is a chemical compound with the molecular formula C12H20ClN3O2S . It is a powder in physical form . The IUPAC name for this compound is 4-methyl-N-[2-(1-piperazinyl)ethyl]benzenesulfonamide dihydrochloride .
Synthesis Analysis
The synthesis of benzenesulfonamide compounds, including structures similar to “N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride” is 1S/C13H21N3O2S.2ClH/c1-12-2-4-13(5-3-12)19(17,18)15-8-11-16-9-6-14-7-10-16;;/h2-5,14-15H,6-11H2,1H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride” is a powder at room temperature . It has a molecular weight of 356.32 .Scientific Research Applications
Anticancer Activity
Piperazinylbenzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Specifically, compounds like 6d, 6e, and 6i demonstrated promising activity against cancer cells, making them potential candidates for further research .
Antifungal Properties
In the context of antifungal agents, researchers have explored substituted aryl piperazines containing the N-methyl-2-α-(chloro)piperazin-1-yl-ethyl benzimidazole nucleus. These compounds were evaluated for their antifungal activity against Candida albicans .
Antimicrobial Applications
Piperazinylbenzenesulfonamide derivatives have also shown antimicrobial potential. Their low surface polarity allows for intracellular incorporation into microbial cells, while the negative charge of microbial cell walls facilitates bonding with these compounds .
Anti-Tubercular Activity
Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Differentiating Agents in Leukemic Cells
Piperazine derivatives of butyric acid have been investigated as differentiating agents in human leukemic cells. These compounds hold promise for potential therapeutic applications .
Multitargeted Therapy
Considering the complexity of diseases, multitargeted therapies are gaining attention. Piperazinylbenzenesulfonamide derivatives could play a role in such approaches, addressing multiple pathways simultaneously .
Safety and Hazards
properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.2ClH/c16-18(17,12-4-2-1-3-5-12)14-8-11-15-9-6-13-7-10-15;;/h1-5,13-14H,6-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPXPNLRZZXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNS(=O)(=O)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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